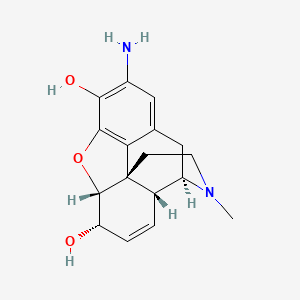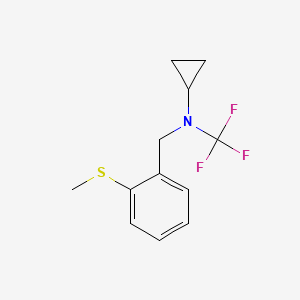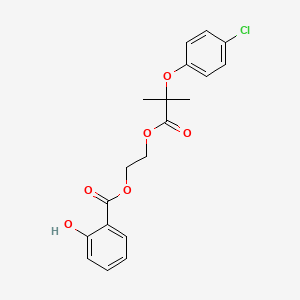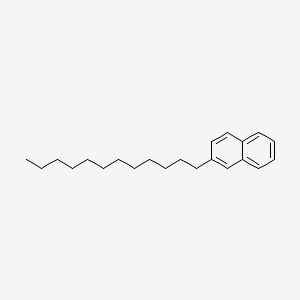
2-Dodecylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecylnaphthalene is an organic compound with the molecular formula C22H32. It is a derivative of naphthalene, where a dodecyl group (a twelve-carbon alkyl chain) is attached to the second position of the naphthalene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dodecylnaphthalene typically involves the alkylation of naphthalene with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
C10H8+C12H25ClAlCl3C22H32+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Dodecylnaphthalene can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones or carboxylic acids.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Naphthoquinones, carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various alkylated or acylated naphthalene derivatives.
Applications De Recherche Scientifique
2-Dodecylnaphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Used as a lubricant additive, surfactant, and in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Dodecylnaphthalene largely depends on its interaction with molecular targets. Its lipophilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or altering membrane-associated processes. It may also interact with specific enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
1-Dodecylnaphthalene: Similar structure but with the dodecyl group attached to the first position of the naphthalene ring.
2-Dodecylbenzene: A benzene derivative with a dodecyl group attached to the second position.
2-Dodecylphenol: A phenol derivative with a dodecyl group attached to the second position.
Uniqueness: 2-Dodecylnaphthalene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. Its position-specific alkylation can lead to different interaction profiles with biological targets and distinct industrial applications compared to its isomers and analogs.
Propriétés
Numéro CAS |
60899-39-0 |
|---|---|
Formule moléculaire |
C22H32 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
2-dodecylnaphthalene |
InChI |
InChI=1S/C22H32/c1-2-3-4-5-6-7-8-9-10-11-14-20-17-18-21-15-12-13-16-22(21)19-20/h12-13,15-19H,2-11,14H2,1H3 |
Clé InChI |
QBZYESUVLSUCOS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



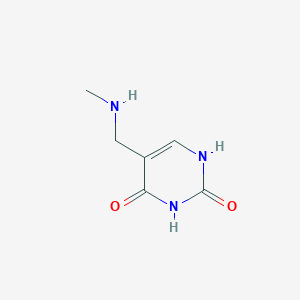
![Methyl 3-[2-[2-[2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]benzoate](/img/structure/B13956969.png)
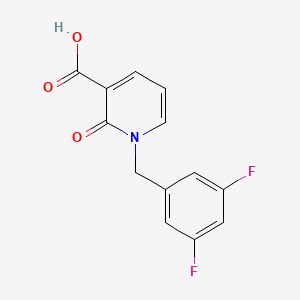
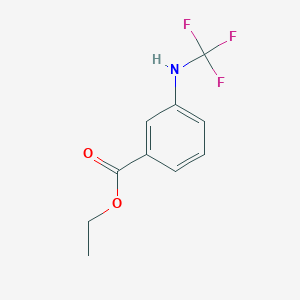


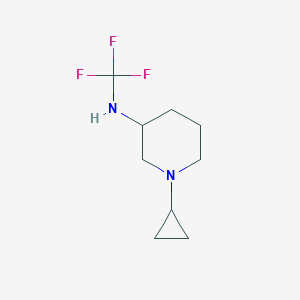
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)
